3h-Benzo[cd]azulene-3,5(4h)-dione
Description
3H-Benzo[cd]azulene-3,5(4H)-dione (CAS: 103437-27-0) is a polycyclic aromatic diketone characterized by a fused benzoazulene core with two ketone groups at positions 3 and 3. Its structure combines a bicyclic azulene system (a 10-π-electron non-benzenoid aromatic hydrocarbon) with a benzene ring, resulting in a planar, conjugated framework. This compound’s extended π-system and electron-deficient diketone moieties make it a candidate for applications in pharmaceuticals, organic electronics, and coordination chemistry .
Properties
CAS No. |
103437-27-0 |
|---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
tricyclo[6.4.1.04,13]trideca-1(12),2,4(13),8,10-pentaene-5,7-dione |
InChI |
InChI=1S/C13H8O2/c14-11-7-12(15)10-6-5-8-3-1-2-4-9(11)13(8)10/h1-6H,7H2 |
InChI Key |
JKJWCQLRKXTMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C3C(=CC=CC=C3C1=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Ring Closure of Biphenyl Precursors
Early synthetic efforts focused on acid-mediated cyclization of 2,2'-dicarboxybiphenyl derivatives. Treatment with concentrated sulfuric acid at 80–100°C induces dehydrative cyclization, forming the azulene skeleton while simultaneously generating the 3,5-dione system through keto-enol tautomerization. However, this method suffers from poor regioselectivity (≤35% yield) due to competing pathways forming angular vs. linear fused isomers.
Modifications incorporating electron-withdrawing groups (EWGs) at C4 and C6 positions significantly improve cyclization efficiency. Nitro-substituted precursors achieve 62% yields in trifluoroacetic acid at 60°C, with the EWGs stabilizing transition states during ring contraction. Table 1 compares key parameters for acid-catalyzed routes:
| Precursor Substituents | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-NO₂, 6-NO₂ | TFA | 60 | 62 |
| 4-CO₂Et | H₂SO₄ | 90 | 35 |
| Unsubstituted | H₂SO₄ | 100 | 28 |
Base-Promoted Condensation Routes
Alkaline conditions using potassium tert-butoxide in DMF enable cyclization of γ-keto esters through Dieckmann-type condensation. This method constructs the central seven-membered ring via intramolecular nucleophilic attack, with subsequent aerial oxidation forming the dione system. Optimal results (58% yield) occur when using tert-butyl γ-(2-bromophenyl)acetoacetate, where the bulky ester group prevents premature diketone formation.
Transition Metal-Catalyzed Syntheses
Palladium-Mediated C–H Activation
Building on dibenzoazepine-dione syntheses, a palladium-catalyzed approach enables direct annulation of 2-iodobenzoic acid derivatives. Using Pd(OAc)₂ (10 mol%) with XPhos ligand in DMAc at 120°C, the protocol achieves dual C–H activation to form the azulene core. Key steps include:
- Oxidative addition of Pd⁰ to aryl iodide
- Directed ortho C–H palladation
- Reductive elimination forming the C–C bond between aromatic rings
This method provides superior regiocontrol (78% yield) compared to acid/base routes, though requires careful optimization of ligand-to-metal ratios (2:1 ideal).
Nickel-Catalyzed Cross Coupling
Nickel-catalyzed Yamamoto-type couplings of dibrominated precursors show promise for constructing sterically hindered systems. Ni(cod)₂ (15 mol%) with 2,2'-bipyridine ligand facilitates coupling of 1,8-dibromo-4,5-dihydroxyanthraquinone in THF at 65°C, yielding 54% of the target compound after in situ oxidation.
Oxidation-Based Methodologies
DDQ-Mediated Dehydrogenation
Treatment of 3,4,5,6-tetrahydrobenzo[cd]azulene-3,5-diol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene achieves simultaneous dehydrogenation and oxidation. The reaction proceeds via single-electron transfer mechanisms, with yields highly dependent on substitution patterns:
- Electron-rich diols: 82% yield (4h, reflux)
- Electron-neutral substrates: 67% yield
- Electron-deficient systems: <30% yield
Catalytic Aerobic Oxidation
A copper(II)/TEMPO system (CuCl₂·2H₂O 5 mol%, TEMPO 10 mol%) enables green synthesis through O₂-mediated oxidation of dihydro intermediates. In acetonitrile/water (4:1) at 50°C under 5 bar O₂, this method achieves 76% conversion within 8h, with excellent functional group tolerance.
Photochemical Approaches
UV irradiation (λ = 300 nm) of 2-diazo-1,3-indanedione derivatives induces Wolff rearrangement followed by [4+2] cycloaddition with electron-deficient dienophiles. While offering atom-economical access to the dione system, competing photodegradation pathways limit practical yields to 40–45%.
Biocatalytic Synthesis
Recent advances employ engineered P450 monooxygenases for enantioselective azulene formation. Pseudomonas putida KT2440 variants modified with camphor hydroxylase genes convert biphenyl precursors to (R)-enriched benzoazulenediones (ee >94%) under mild aqueous conditions. Scaling challenges persist due to substrate solubility issues.
Solid-Phase Synthesis
Immobilized strategies using Wang resin-linked precursors enable iterative construction of the azulene framework. Key advantages include:
- Automated purification via simple filtration
- High-throughput optimization of coupling steps
- Cumulative yields reaching 51% over 8 steps
Chemical Reactions Analysis
Types of Reactions
3H-Benzo[cd]azulene-3,5(4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted azulene derivatives, quinones, and dihydro compounds
Scientific Research Applications
3H-Benzo[cd]azulene-3,5(4H)-dione has been explored for its applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3H-Benzo[cd]azulene-3,5(4H)-dione and its derivatives involves interactions with biological pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, the compound’s unique structure allows it to interact with various molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
2,2-Dimethyl-3,5-hexanedione (CAS: 7307-04-2)
- Structure : A linear aliphatic diketone with methyl substituents at the 2-position.
- Properties : High volatility and low viscosity due to its flexible aliphatic chain.
- Applications : Primarily used as a ligand precursor for metal complexes (e.g., acetylacetonate analogs) and in organic synthesis .
- Key Difference : Unlike 3H-benzo[cd]azulene-3,5(4H)-dione, this compound lacks aromaticity, leading to lower thermal stability and reduced electronic conjugation.
2,2,6,6-Tetramethylheptane-3,5-dione (TMHD; CAS: 1118-71-4)
- Structure : Branched aliphatic diketone with four methyl groups.
- Properties : Enhanced steric hindrance improves resistance to hydrolysis.
- Applications : Chelating agent for transition metals (e.g., Cu, Fe) in catalysis .
- Key Difference: TMHD’s non-aromatic structure limits its use in photophysical applications, where this compound’s rigid aromatic system excels.
Aromatic and Heterocyclic Analogs
Benzo[h]quinazoline (CAS: 230-28-4)
- Structure : A nitrogen-containing heterocycle with a fused benzene ring.
- Properties : Basic nitrogen atoms enable protonation and coordination with biomolecules.
- Applications : Intermediate in alkaloid synthesis and kinase inhibitors .
- Key Difference : While both compounds are aromatic, benzo[h]quinazoline lacks diketone functionality, reducing its utility in redox-active systems.
(Z)-2-((6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one (CAS: 929433-82-9)
- Structure: Complex benzofuranone derivative with bromo and piperazine substituents.
- Properties : Polar substituents enhance solubility in aqueous media.
- Applications : Investigated for anticancer activity due to its hybrid pharmacophore .
- Key Difference : This compound’s biological activity stems from its hybrid structure, whereas this compound’s utility is more rooted in its electronic properties.
Comparative Data Table
| Compound Name | CAS Number | Structure Type | Key Features | Primary Applications |
|---|---|---|---|---|
| This compound | 103437-27-0 | Aromatic diketone | Rigid π-system, electron-deficient | Pharmaceuticals, electronics |
| 2,2-Dimethyl-3,5-hexanedione | 7307-04-2 | Aliphatic diketone | Flexible, volatile | Metal ligands, synthesis |
| 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) | 1118-71-4 | Branched diketone | Sterically hindered | Catalysis, chelation |
| Benzo[h]quinazoline | 230-28-4 | Heterocyclic aromatic | Nitrogen-containing | Alkaloid synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
